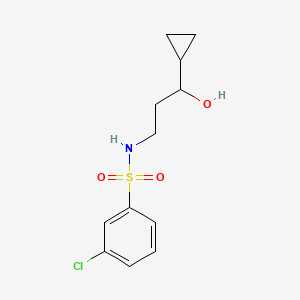

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

描述

属性

IUPAC Name |

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-10-2-1-3-11(8-10)18(16,17)14-7-6-12(15)9-4-5-9/h1-3,8-9,12,14-15H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFTOVSQAYNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-chloro-1-propanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The cyclopropyl group is introduced through a subsequent reaction with cyclopropylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

科学研究应用

Chemistry

- Building Block in Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities.

- Reactivity Studies : Its unique functional groups allow for the exploration of reaction mechanisms and pathways in organic chemistry.

Biology

- Biochemical Probes : Utilized in studies to investigate cellular mechanisms, particularly in enzyme inhibition and receptor interactions.

- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting sulfonamide-sensitive enzymes, leading to altered metabolic pathways.

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties. Its mechanism may involve apoptosis induction in cancer cells and modulation of inflammatory pathways.

- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antibacterial effects against pathogens like Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Industry

- Specialty Chemicals Production : Used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, contributing to the development of new drugs.

Case Studies and Research Findings

- Antiviral Effects : A study on related compounds indicated that structural analogs could inhibit hepatitis B virus replication, suggesting that 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide may exhibit similar antiviral properties through modulation of cellular pathways .

- Antibacterial Efficacy : Research has shown that sulfonamide derivatives can effectively inhibit bacterial growth. A notable study demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound for further investigation .

- Anticancer Potential : Investigations into sulfonamide-based compounds revealed their ability to induce apoptosis in human cancer cell lines. One study reported that structurally similar compounds modulated pathways involved in cancer cell survival, indicating therapeutic possibilities .

作用机制

The mechanism of action of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide and related benzenesulfonamide derivatives:

Key Structural and Functional Insights:

Substituent Position on the Benzene Ring: The 3-chloro position in the target compound contrasts with the 4-chloro isomer in 4-chloro-N-(3-methoxypropyl)benzenesulfonamide . Meta-substitution may influence steric interactions with target proteins compared to para-substitution. In styrylquinoline derivatives, a 5-chloro substituent on the quinoline core enhances HIV integrase inhibition, suggesting chloro positioning is critical for activity .

This contrasts with PZ-1361’s piperidinyl-biphenoxy group, which adds bulk and aromaticity for 5-HT7 receptor binding . Methoxypropyl (e.g., 4-chloro-N-(3-methoxypropyl)benzenesulfonamide) and chlorophenyl (e.g., N-(3-chlorophenyl)-3-methoxybenzenesulfonamide) groups highlight the role of electronic effects (e.g., methoxy’s electron-donating nature vs. chloro’s electron-withdrawing properties) .

Synthetic Approaches: PZ-1361 was synthesized via a solvent-free mechanochemical method using K₂CO₃, reflecting modern trends in sustainable chemistry . In contrast, styrylquinoline derivatives were synthesized using traditional organic methods, emphasizing nitro group incorporation for activity .

Biological Activity Trends: Hydroxyl and nitro groups in styrylquinoline derivatives are essential for HIV integrase inhibition, suggesting that electron-withdrawing groups enhance interactions with the enzyme’s active site . Piperidine-containing PZ-1361’s antagonism of 5-HT7 receptors underscores the importance of nitrogen heterocycles in CNS-targeting drugs .

生物活性

3-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H16ClN O3S

- Molecular Weight : 289.77 g/mol

- Structure : The compound features a benzenesulfonamide core with a chloro substituent and a cyclopropyl-hydroxypropyl side chain.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that related benzenesulfonamide derivatives possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against common pathogens like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6.45 to 6.72 mg/mL .

- Anti-inflammatory Effects :

- Anticancer Potential :

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in tumor progression and metastasis. By inhibiting this enzyme, these compounds may hinder cancer cell proliferation .

- Modulation of Inflammatory Pathways : The anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated pain .

Case Studies

Several studies have investigated the biological activity of related compounds:

常见问题

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzenesulfonyl chloride derivative with a functionalized amine. For example:

Step 1 : React 3-chlorobenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key parameters include temperature control (0–25°C) and exclusion of moisture .

- Table 1 : Representative Reaction Conditions

| Starting Material | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chlorobenzenesulfonyl chloride | DCM | Et₃N | 65–75 |

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for cyclopropyl and hydroxypropyl groups) .

- FT-IR : Identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) functionalities .

- X-Ray Crystallography : Resolve molecular geometry (e.g., distorted square planar coordination in metal complexes) .

Q. How is in vitro biological activity assessed for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) to evaluate IC₅₀ values via spectrophotometric monitoring of NADH oxidation .

- Antimicrobial Susceptibility Testing : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains using broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize enzyme inhibitory potency?

- Methodological Answer :

- Analog Design : Modify substituents on the benzenesulfonamide (e.g., electron-withdrawing groups at the 3-position) or cyclopropyl-hydroxypropyl chain to enhance binding to MurA’s active site .

- Molecular Docking : Use software like AutoDock Vina to predict interactions (e.g., hydrogen bonding with Arg 397 or Lys 348 in MurA) .

- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data to refine models .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., buffer pH, enzyme concentration) across labs.

- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to exclude impurities as confounding factors .

- Orthogonal Assays : Cross-validate using fluorescence-based assays or isothermal titration calorimetry (ITC) .

Q. What strategies improve synthetic yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling in cyclopropyl group introduction .

- Solvent Optimization : Replace dichloromethane with THF or acetonitrile for better solubility of intermediates .

- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction times .

Tables for Data Comparison

Table 2 : Biological Activity of Analogues

| Analog Structure | MurA IC₅₀ (µM) | MIC (S. aureus, µg/mL) | Reference |

|---|---|---|---|

| 3-Cl, cyclopropyl-hydroxypropyl | 12.3 | 8.5 | |

| 4-Cl, cyclopropyl-ethoxypropyl | 28.7 | >64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。